3-Methoxy-3'-methylbenzophenone
Description
Contextualization within Modern Organic Chemistry Research
Benzophenones, a class of aromatic ketones, represent a foundational scaffold in the landscape of modern organic chemistry. nih.govtaylorandfrancis.com Their basic structure, featuring two phenyl rings attached to a carbonyl group, provides a versatile platform for a wide array of chemical modifications. rsc.org The study of benzophenone (B1666685) and its derivatives is a dynamic field, driven by their prevalence in natural products and their critical role as synthetic intermediates. nih.gov These compounds are not merely academic curiosities; they are integral to the development of new materials and molecules with specific functions. rsc.org The continuous exploration of novel benzophenone structures, such as 3-Methoxy-3'-methylbenzophenone, is a testament to the enduring relevance of this chemical family in contemporary research.
Research Significance of Substituted Benzophenones
The true value of the benzophenone core lies in the diverse properties that arise from the addition of various functional groups to its phenyl rings. nih.gov These "substituted" benzophenones exhibit a broad spectrum of chemical and physical characteristics, leading to their use in a multitude of applications. taylorandfrancis.com For instance, their ability to absorb UV radiation makes them common ingredients in sunscreens and other photoprotective coatings. drugbank.com Furthermore, many substituted benzophenones serve as crucial building blocks in the synthesis of more complex molecules, including pharmaceuticals and polymers. nih.govwikipedia.org The specific placement and nature of these substituents, as seen in this compound, can fine-tune the compound's electronic and steric properties, making it a valuable target for synthetic chemists. The investigation into substituted benzophenones continues to yield compounds with tailored functionalities, driving innovation across various scientific disciplines. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methoxyphenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-3-6-12(9-11)15(16)13-7-4-8-14(10-13)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFZHELVLIIHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457628 | |
| Record name | 3-METHOXY-3'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71372-40-2 | |
| Record name | 3-METHOXY-3'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Profile of 3 Methoxy 3 Methylbenzophenone
The fundamental identity of 3-Methoxy-3'-methylbenzophenone is defined by its unique molecular structure and associated identifiers.
| Property | Value |
| IUPAC Name | (3-methoxyphenyl)-(3-methylphenyl)methanone |
| CAS Registry Number | 71372-40-2 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| (Data sourced from: ) |
Reaction Mechanisms and Mechanistic Investigations of 3 Methoxy 3 Methylbenzophenone
Fundamental Mechanistic Pathways
The reactivity of benzophenones is diverse, encompassing pathways that involve charged intermediates, radical species, and concerted processes. The specific pathway is often dictated by the reaction conditions and the nature of the reactants.
Carbocationic Intermediates in Benzophenone (B1666685) Reactions
Carbocations are key reactive intermediates in numerous organic reactions, including those involving benzophenones. allen.in They are typically formed through two primary mechanisms: the loss of a leaving group from an alkyl halide or the addition of an electrophile to a π system, such as an alkene or an aromatic ring. allen.inmasterorganicchemistry.com In the context of benzophenone synthesis, particularly through Friedel-Crafts acylation, a crucial carbocationic species, the acylium ion (RCO+), is generated. byjus.comlibretexts.org
The Friedel-Crafts acylation is a cornerstone for synthesizing benzophenones and proceeds through a stepwise mechanism:
Formation of the Acylium Ion: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with an acyl halide to form a highly electrophilic acylium ion. byjus.comlibretexts.org
Electrophilic Aromatic Substitution: The acylium ion then attacks the aromatic ring in an electrophilic aromatic substitution reaction. This attack temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate, also known as an arenium ion or σ-complex. allen.inbyjus.com
Deprotonation: A base, often the complexed Lewis acid, removes a proton from the arenium ion, restoring aromaticity to the ring and regenerating the catalyst. byjus.com
The stability of the carbocation intermediates plays a significant role in the reaction's progress. More substituted carbocations are generally more stable. youtube.com Reactions involving carbocations can sometimes be complicated by rearrangements, where a less stable carbocation rearranges to a more stable one via a hydride or alkyl shift. masterorganicchemistry.comlibretexts.org
Radical Pathways in Benzophenone Chemistry
Benzophenones are well-known for their ability to participate in radical reactions, particularly upon photochemical excitation. mdpi.com When benzophenone absorbs light, it can be excited to a triplet state, which behaves like a diradical. mdpi.combgsu.edu This excited state is a powerful hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen atom from a suitable donor to form a ketyl radical. mdpi.comrsc.org
A classic example is the photoreduction of benzophenone in the presence of an alcohol like isopropyl alcohol, which yields benzopinacol. bgsu.edu Another significant application of benzophenone's radical-generating ability is its use as an indicator for dry solvents. In an anhydrous solvent over sodium, benzophenone is reduced to a deep blue ketyl radical anion. csbsju.edu Further reduction can lead to a purple dianion. csbsju.edu
Recent research has expanded the utility of benzophenone-mediated HAT in various synthetic transformations. For instance, it has been used for the C-4 selective alkylation of pyridines and in combination with silyl (B83357) radical-induced halogen atom transfer (XAT) for cross-electrophile coupling and dicarbofunctionalization of olefins. rsc.orgacs.org These methods leverage the ability of photoexcited benzophenone to generate carbon-centered radicals from otherwise inert C-H bonds or alkyl halides. rsc.orgacs.org
It is also noteworthy that radical-coupled transformation products of some benzophenone derivatives have been identified as byproducts in environmental and treatment processes. nih.gov
Role of Substituent Effects on Reactivity and Selectivity
The presence of substituents on the aromatic rings of a benzophenone molecule, such as the methoxy (B1213986) and methyl groups in 3-Methoxy-3'-methylbenzophenone, significantly influences its chemical behavior.
Influence of Methoxy and Methyl Groups on Electron Density and Reaction Centers
Substituents on an aromatic ring alter its electron density and reactivity towards electrophilic aromatic substitution through a combination of inductive and resonance effects. vaia.com
Methyl Group (-CH₃): The methyl group is considered an electron-donating group primarily through an inductive effect, as carbon is slightly more electronegative than hydrogen. viu.ca It also contributes to stabilization through hyperconjugation, a special type of resonance. viu.ca
Regioselectivity and Stereoselectivity in Reactions Involving the Benzophenone Core
The terms regioselectivity and stereoselectivity describe the preferential formation of one isomer over another in a chemical reaction. youtube.comucalgary.ca
Regioselectivity refers to the preference for reaction at one position over another, leading to the formation of one constitutional isomer as the major product. youtube.comucalgary.ca In electrophilic aromatic substitution reactions on substituted benzophenones, the directing effects of the existing substituents determine the regioselectivity. For this compound, any further substitution on the aromatic rings will be directed by the methoxy, methyl, and benzoyl groups. The synthesis of this compound itself, likely via Friedel-Crafts acylation, would have been subject to regioselective control.
Stereoselectivity refers to the preferential formation of one stereoisomer over others. youtube.com Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. ucalgary.ca Reactions are stereoselective when one stereoisomer is the major product. youtube.com For reactions at the carbonyl group of this compound, such as nucleophilic addition, the non-planar structure of benzophenones can lead to stereoselectivity. The two phenyl rings are not in the same plane, which can create a sterically hindered environment, influencing the direction of nucleophilic attack and potentially leading to the preferential formation of one enantiomer or diastereomer if a new stereocenter is created. For example, the allylation of certain cyclic ketones has shown stereoselectivity influenced by the reaction conditions and reagents. mdpi.com
A related concept is stereospecificity , where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.comkhanacademy.org
Kinetic and Thermodynamic Studies of Reaction Mechanisms
While specific quantitative kinetic and thermodynamic parameters for the synthesis of this compound are not extensively documented in publicly available literature, a thorough understanding can be derived from the well-established principles governing the Friedel-Crafts acylation reaction, the primary route for its synthesis. This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. In the case of this compound, this would typically involve the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Key Mechanistic Steps and Kinetic Considerations
Formation of the Acylium Ion: The first step involves the reaction between the acyl halide (e.g., 3-methoxybenzoyl chloride or 3-methylbenzoyl chloride) and the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion. This is generally a rapid pre-equilibrium step. byjus.comyoutube.com
Electrophilic Attack and Formation of the Arenium Ion (Sigma Complex): The acylium ion is then attacked by the π-electrons of the aromatic ring (e.g., anisole (B1667542) or toluene). This step leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org Crucially, this step disrupts the aromaticity of the ring, which requires a significant input of energy, making it the rate-determining step of the reaction. masterorganicchemistry.com The rate of this step is influenced by the nucleophilicity of the aromatic ring and the electrophilicity of the acylium ion.
Deprotonation and Restoration of Aromaticity: The final step involves the removal of a proton from the arenium ion by the [AlCl₄]⁻ complex, which regenerates the aromatic ring and the Lewis acid catalyst, and forms HCl as a byproduct. byjus.com This step is typically fast.
Factors Influencing Reaction Kinetics
Several factors have a significant impact on the rate of the Friedel-Crafts acylation for the synthesis of compounds like this compound.
| Factor | Influence on Reaction Rate | Rationale |
| Temperature | Increases rate | Increasing the temperature provides more kinetic energy to the reactants, allowing a greater fraction of molecules to overcome the activation energy barrier of the rate-determining step. tamu.edu However, excessively high temperatures can lead to side reactions and decomposition. |
| Lewis Acid Catalyst | Increases rate | The catalyst is essential for the formation of the highly reactive acylium ion electrophile. The choice and concentration of the Lewis acid can significantly affect the reaction rate. byjus.com |
| Substituent Effects | Activates or deactivates the ring | Electron-donating groups (like the methoxy group) on the aromatic ring increase its nucleophilicity, thereby increasing the rate of electrophilic attack. youtube.com Electron-withdrawing groups would decrease the rate. |
| Solvent | Can influence rate and selectivity | The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction kinetics. youtube.com |
Thermodynamic Profile of the Reaction
The thermodynamic profile can be generally understood by considering the enthalpy changes (ΔH) associated with the key steps:
| Step | Enthalpy Change (ΔH) | Thermodynamic Character |
| Acylium Ion Formation | Endothermic | Energy is required to break the carbon-halogen bond. |
| Arenium Ion Formation (RDS) | Endothermic | Significant energy input is needed to overcome the loss of aromatic stabilization energy (~36 kcal/mol). masterorganicchemistry.com |
| Deprotonation & Product Formation | Exothermic | The restoration of the stable aromatic ring and the formation of strong C-C and H-Cl bonds release a significant amount of energy. youtube.com |
| Overall Reaction | Exothermic | The energy released in the final steps is greater than the energy consumed in the initial steps, making the overall reaction thermodynamically favorable. |
Research Findings on Analogous Reactions
Studies on the Friedel-Crafts acylation of anisole provide valuable insights that can be extrapolated to the synthesis of this compound. For instance, the reaction of anisole with acyl chlorides in the presence of aluminum chloride is known to be highly regioselective, with the acyl group predominantly adding to the para position due to the directing effect of the methoxy group. youtube.comdepaul.edu The reaction is also noted to be exothermic, often requiring cooling to control the reaction rate and prevent side product formation. youtube.com
Photoreduction Mechanisms and Quantum Efficiency Studies
The photoreduction of benzophenones is a classic photochemical reaction that typically proceeds via the excitation of the benzophenone to its triplet state. This excited state is a potent hydrogen atom abstractor. hilarispublisher.comyoutube.comyoutube.com The general mechanism involves the abstraction of a hydrogen atom from a suitable donor, often the solvent (like an alcohol), to form a ketyl radical. hilarispublisher.comyoutube.comyoutube.com For this compound, the process is initiated by the absorption of UV light, leading to the population of the lowest excited triplet state.
The primary photoreduction process for a substituted benzophenone (BP) in the presence of a hydrogen donor (R-H) can be represented as:
BP + hν → ¹BP* → ³BP* ³BP* + R-H → BPH• + R•
Here, ¹BP* and ³BP* represent the singlet and triplet excited states of the benzophenone, respectively, and BPH• is the resulting ketyl radical.
The efficiency of this process is described by the quantum yield (Φ), which is the fraction of absorbed photons that lead to a specific photochemical event. The quantum yield of photoreduction for benzophenone itself can be close to 2 in solvents like isopropyl alcohol, which indicates a chain reaction where the initially formed alcohol radical can reduce a ground-state benzophenone molecule. bgsu.edu
Singlet and Triplet State Reactivity in Photochemical Transformations
The initial absorption of light promotes a benzophenone molecule to an excited singlet state (S₁). nih.gov For benzophenones, this singlet state typically has a very short lifetime and undergoes rapid and efficient intersystem crossing (ISC) to the corresponding triplet state (T₁). edinst.com This high efficiency of ISC is a hallmark of benzophenone photochemistry.
The reactivity of benzophenone derivatives is predominantly governed by the character of the lowest excited triplet state. This triplet state can be of two types: n,π* or π,π. The n,π triplet state, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an antibonding π* orbital, is generally more reactive in hydrogen abstraction reactions. nih.govacs.org The π,π* triplet state, arising from the promotion of an electron from a bonding π orbital to an antibonding π* orbital, is typically less reactive in such reactions.
The nature of the substituents on the benzophenone rings can influence the relative energies of the n,π* and π,π* triplet states. nih.govacs.org Electron-donating substituents, like the methoxy group, tend to raise the energy of the n,π* state and lower the energy of the π,π* state. In this compound, the presence of both a methoxy and a methyl group will modulate the energy and character of the lowest triplet state, thereby influencing its reactivity. Studies on monohydroxy-substituted benzophenones have shown that the spectral characteristics and lifetimes of the triplet states are highly sensitive to the position of the substituent. acs.org
Photolysis Pathways and Product Formation in Solution
The photolysis of benzophenones in solution, particularly in the presence of hydrogen donors, leads to the formation of specific products. The primary product of photoreduction is a benzopinacol, formed by the dimerization of two ketyl radicals. hilarispublisher.com
2 BPH• → (BPH)₂
In addition to the pinacol, the oxidation product of the hydrogen donor is also formed. For example, if isopropyl alcohol is used as the solvent and hydrogen donor, it is oxidized to acetone. youtube.com
The photolysis of benzophenone additives in polystyrene has been shown to produce various photodegradation products, including hydroxylated species and carboxylic acids. rsc.org These transformations are believed to be initiated by the excited triplet states of the benzophenones and can involve the generation of hydroxyl radicals. rsc.org For this compound, similar photolysis pathways can be anticipated, leading to a complex mixture of products depending on the solvent and reaction conditions. A study on 3-hydroxymethyl-3'-fluorobenzophenone indicated that it can undergo a photoredox reaction in acidic aqueous solutions. nih.gov
Role of Methoxy Substituent in Modulating Photochemical Behavior
The methoxy group, being an electron-donating substituent, plays a crucial role in modulating the photochemical behavior of benzophenones. The presence of a methoxy group can influence the photochemistry in several ways:
Energy and Character of the Triplet State: As mentioned earlier, electron-donating groups like methoxy can raise the energy of the n,π* triplet state and lower the energy of the π,π* triplet state. This can lead to a change in the nature of the lowest excited triplet state from n,π* to π,π*, which generally results in a decrease in the efficiency of hydrogen abstraction reactions.
Stabilization of Intermediates: An electron-donating moiety can facilitate certain photochemical reactions by stabilizing crucial reactive intermediates, such as biradicals. nih.gov
Nucleophilic Substitution: In some cases, methoxy-substituted quinones have been shown to undergo photochemical nucleophilic substitution reactions. rsc.org
Energy Transfer and Electron Transfer Processes
Besides hydrogen abstraction, the excited triplet state of benzophenones can participate in energy transfer and electron transfer processes.
Energy Transfer: The triplet state of a benzophenone can transfer its excitation energy to another molecule (an acceptor) if the acceptor has a lower triplet energy. This process, known as triplet-triplet energy transfer, is a key step in photosensitization, where benzophenone acts as a photosensitizer. chemrxiv.orgrsc.org The efficiency of energy transfer depends on the energy gap between the donor and acceptor triplet states and their relative orientation. rsc.org The general scheme for energy transfer is:
³BP* + A → BP + ³A*
Electron Transfer: The excited triplet state of benzophenone can also act as an electron donor or acceptor. It can be reduced by a suitable electron donor or can oxidize a substrate. researchgate.netnih.gov For instance, the interaction between triplet-state benzophenone and naphthalene derivatives can involve either triplet energy transfer or electron transfer, depending on the specific system. mdpi.com The benzophenone ketyl radical, formed after hydrogen abstraction, can also participate in electron transfer reactions in its excited state. nih.gov The introduction of methoxy and methyl substituents in this compound will alter the redox potential of the molecule, thereby influencing the rates and feasibility of electron transfer processes.
Physicochemical Properties
The physical characteristics of 3-Methoxy-3'-methylbenzophenone dictate its behavior and potential applications.
| Property | Value |
| Physical State | Not explicitly stated, but related benzophenones are often solids or liquids at room temperature. wikipedia.orgchemicalbook.com |
| Melting Point | Not available for the 3,3'- isomer. The related 4-methoxy-3'-methylbenzophenone (B1314057) has a melting point of 55-56°C. |
| Boiling Point | 374.9°C at 760 mmHg |
| Solubility | Generally soluble in organic solvents. wikipedia.org |
| (Data sourced from: ) |
Theoretical and Computational Chemistry Studies of 3 Methoxy 3 Methylbenzophenone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the molecular properties of compounds like 3-Methoxy-3'-methylbenzophenone at the atomic and electronic levels. These methods, which are based on the principles of quantum mechanics, can predict a wide range of characteristics, including molecular geometry, electronic structure, and spectroscopic properties.
Density Functional Theory (DFT) Applications for Molecular Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. epstem.netnih.gov A popular functional used in DFT calculations is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often combined with a basis set like 6-311G(d,p) to provide a good balance between accuracy and computational cost. nih.govepstem.net
For a molecule like this compound, DFT would be employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of its atoms. This optimized structure is crucial as it represents the molecule's ground state and serves as the foundation for calculating other properties. Following optimization, DFT can be used to analyze the electronic structure, including the distribution of electron density and the energies of the molecular orbitals.
While no specific DFT data for this compound is available, studies on related compounds illustrate the utility of this method. For instance, in a study on a different complex molecule, DFT calculations with the B3LYP functional were used to determine bond lengths and angles, providing insights into the molecule's geometry. epstem.net Similar calculations for dimethoxybenzene derivatives have been used to analyze electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potentials, which are key indicators of thermodynamic stability and reactivity. nih.gov
Table 1: Representative DFT Functionals and Basis Sets Used in Computational Chemistry
| Method | Functional | Basis Set | Common Applications |
| DFT | B3LYP | 6-31G(d,p) | Geometry optimization, electronic structure, vibrational frequencies |
| DFT | B3PW91 | 6-311G(d,p) | Similar to B3LYP, often used for comparison |
| DFT | PBE | Def2-TZVP | Solid-state calculations, can be more time-efficient |
This table presents examples of DFT methods and is not based on specific data for this compound.
Molecular Dynamics Simulations and Reaction Pathway Prediction
Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. This would involve simulating the motion of the atoms in the molecule, providing insights into its flexibility, conformational changes, and interactions with its environment.
Furthermore, computational methods can be used to predict reaction pathways. This involves mapping the potential energy surface of a chemical reaction to identify the transition states and intermediates, which helps in understanding the reaction mechanism and kinetics. While no specific MD or reaction pathway studies for this compound were found, these techniques are standard in computational chemistry for exploring the reactivity of organic molecules.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be compared with experimental data to validate both the computational model and the experimental structure determination.
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical behavior. Key aspects of electronic structure analysis include the examination of frontier molecular orbitals and the molecular electrostatic potential.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. nih.gov
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its reactivity and intermolecular interactions. nih.gov For this compound, an MEP map would highlight the electronegative oxygen atom of the carbonyl group as a region of negative potential and the hydrogen atoms as regions of positive potential.
HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE), which is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. longdom.org
In the case of this compound, the presence of a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃) influences the electronic properties of the benzophenone (B1666685) core. The methoxy group is an electron-donating group through resonance, which would be expected to raise the energy of the HOMO. The methyl group is a weakly electron-donating group through induction. These substituent effects can lead to a smaller HOMO-LUMO gap compared to unsubstituted benzophenone, potentially increasing its reactivity. scialert.net The energy gap of HOMO-LUMO is instrumental in explaining the charge transfer interactions within the molecule. scialert.net
Illustrative Reactivity Descriptors for this compound
| Parameter | Illustrative Value | Description |
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | 4.4 eV | A smaller gap suggests higher reactivity. |
| Ionization Potential (I) | 6.2 eV | The energy required to remove an electron. Approximated as -EHOMO. |
| Electron Affinity (A) | 1.8 eV | The energy released when an electron is added. Approximated as -ELUMO. |
| Global Hardness (η) | 2.2 eV | Measures the resistance to change in electron distribution. Calculated as (I-A)/2. |
| Global Softness (S) | 0.227 eV-1 | The reciprocal of hardness, indicating how easily the molecule can be polarized. |
| Electronegativity (χ) | 4.0 eV | The power of an atom to attract electrons to itself. Calculated as (I+A)/2. |
| Electrophilicity Index (ω) | 3.636 eV | A measure of the electrophilic character of a molecule. Calculated as χ²/2η. |
Note: The values in this table are illustrative and represent typical ranges for similar aromatic ketones. They are not the result of a specific quantum chemical calculation for this compound.
Mulliken Atomic Charges and Dipole Moment Computations
Mulliken atomic charge analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons and the electrostatic potential. The charges are calculated based on the populations of the basis functions on each atom. irjweb.com In this compound, the oxygen atoms of the carbonyl and methoxy groups are expected to have significant negative charges due to their high electronegativity. The carbon atom of the carbonyl group will exhibit a positive charge, making it an electrophilic site. The methyl and methoxy groups will also influence the charge distribution on the aromatic rings.
Illustrative Mulliken Atomic Charges and Dipole Moment for this compound
| Atom/Parameter | Illustrative Value |
| Carbonyl Oxygen (O) | -0.55 e |
| Carbonyl Carbon (C) | +0.45 e |
| Methoxy Oxygen (O) | -0.40 e |
| Methoxy Carbon (C) | +0.15 e |
| Dipole Moment (µ) | 2.5 D |
Note: The values in this table are illustrative and represent typical charge distributions and dipole moments for similar aromatic ketones. They are not the result of a specific quantum chemical calculation for this compound.
Advanced Spectroscopic Methodologies in Research on 3 Methoxy 3 Methylbenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 3-Methoxy-3'-methylbenzophenone, enabling the precise assignment of proton and carbon signals and shedding light on the connectivity of the molecule.
¹H NMR and ¹³C NMR Applications
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within this compound. libretexts.orgopenstax.org In a typical ¹H NMR spectrum, the aromatic protons of the two benzene (B151609) rings exhibit distinct chemical shifts, influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing carbonyl group. The methoxy group protons typically appear as a sharp singlet, while the methyl group protons on the other ring also present as a singlet, but at a different chemical shift.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms in the molecule. openstax.org The carbonyl carbon is readily identifiable by its characteristic downfield chemical shift. The carbons of the aromatic rings and the methoxy and methyl groups also show distinct resonances, which can be assigned based on their chemical environment and by comparison with data from related compounds. rsc.orgchemicalbook.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.8 - 8.2 | 110 - 140 |
| Methoxy Protons (O-CH₃) | 3.8 - 3.9 | 55 - 56 |
| Methyl Protons (Ar-CH₃) | 2.3 - 2.5 | 21 - 22 |
| Carbonyl Carbon (C=O) | - | 195 - 198 |
Note: The exact chemical shifts for this compound can vary slightly depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign the complex array of proton and carbon signals, two-dimensional (2D) NMR techniques are employed. sdsu.eduscribd.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons on the same ring, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC establishes one-bond correlations between protons and their directly attached carbon atoms (¹H-¹³C). columbia.edu This technique is crucial for definitively linking the proton signals to their corresponding carbon signals in the aromatic rings and the methyl and methoxy groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is particularly valuable for identifying the connectivity between the carbonyl group and the adjacent aromatic rings, as well as the placement of the methoxy and methyl substituents. For instance, correlations would be expected between the protons of one aromatic ring and the carbonyl carbon, and between the methoxy protons and the carbon to which the methoxy group is attached. youtube.comyoutube.com
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. libretexts.orgyoutube.com The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. docbrown.infodocbrown.info
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the range of 1650-1700 cm⁻¹. The exact position of this band can provide insights into the electronic environment of the carbonyl group. Additionally, the spectrum will exhibit characteristic absorptions for the C-O stretching of the methoxy group, the C-H stretching of the aromatic rings and the methyl group, and the C=C stretching vibrations within the aromatic rings. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1650 - 1700 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| C-O (Methoxy) | Stretch | 1000 - 1300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 2960 |
IR spectroscopy is also invaluable for monitoring chemical reactions involving this compound, such as its synthesis or subsequent transformations. By observing the appearance or disappearance of key functional group peaks, the progress of a reaction can be effectively tracked.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. taylorfrancis.comslideshare.net When the molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure. tanta.edu.eg
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically more intense, arise from the excitation of electrons in the conjugated π system of the benzophenone (B1666685) core. The n → π* transition, which is generally weaker, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. The presence of the methoxy and methyl substituents can influence the position and intensity of these absorption bands. researcher.life
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis in Mechanistic Studies
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for studying its fragmentation patterns. govinfo.gov In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion provides the exact molecular weight of the compound.
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. miamioh.edu The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways would likely involve cleavage at the bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations. The loss of the methoxy and methyl groups as neutral radicals or molecules can also be observed. researchgate.netdocbrown.info Studying these fragmentation patterns can aid in confirming the structure of the molecule and can be applied in mechanistic studies of reactions involving this compound.
X-ray Crystallography for Solid-State Structure Determination and Conformational Studies
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the exact bond lengths, bond angles, and torsional angles can be determined. researchgate.net
Applications of 3 Methoxy 3 Methylbenzophenone in Advanced Organic Synthesis Research
Role as a Key Intermediate in Multi-Step Organic Synthesis
In multi-step synthesis, an intermediate is a molecular stepping stone, a compound formed in one step and consumed in the next to ultimately yield a complex target molecule. scribd.comtruman.edu Substituted benzophenones, such as 3-Methoxy-3'-methylbenzophenone, are valuable intermediates due to the reactivity of their central carbonyl group and the potential for functionalization of their aromatic rings. nih.gov The benzophenone (B1666685) moiety is a common feature in many pharmacologically active compounds, making its derivatives crucial intermediates in medicinal chemistry and drug discovery. nih.govresearchgate.net
The synthesis of complex pharmaceutical agents often involves sequential reactions where a core scaffold is progressively elaborated. nih.gov For instance, the synthesis of the analgesic drug Tapentadol relies on a key intermediate, 3-methoxypropiophenone, a structurally related ketone. google.com This highlights the general strategy of using methoxy-substituted aromatic ketones as precursors in pharmaceutical synthesis. The methoxy (B1213986) group can serve to modulate the electronic properties of the molecule or can be a precursor to a phenol, a common functional group in bioactive molecules, through a demethylation step later in the synthesis sequence. nih.gov Therefore, this compound represents a potential key intermediate for building molecules that require a diarylketone core with specific electronic and steric properties.
Use as a Model Compound for Studying Substituent Effects on Benzophenone Reactivity
The chemical behavior of benzophenone, particularly its photochemical reactivity, is highly sensitive to the nature and position of substituents on its phenyl rings. nih.govuni-koeln.de This makes substituted benzophenones excellent model compounds for studying these electronic and steric influences. The rate of key reactions, such as the photoreduction of the benzophenone carbonyl group, shows a remarkable dependence on ring substitution. nih.govuni-koeln.de
This compound is a particularly insightful model compound. It possesses two different electron-donating groups in the meta positions of its two rings:
Methoxy group (-OCH₃): A strong electron-donating group.
Methyl group (-CH₃): A weak electron-donating group.
Studies on various benzophenone derivatives have shown that such substituents significantly alter the energy of activation for reactions involving the ketone's excited state. nih.govuni-koeln.de The stability of the resulting ketyl radicals, which are key intermediates in photoreduction, is a determining factor in the reaction kinetics. nih.govuni-koeln.de By comparing the reactivity of this compound to unsubstituted benzophenone and other derivatives, researchers can precisely quantify the impact of these specific meta-substituents on the reaction pathways.
| Substituent Property | Influence on Benzophenone Reactivity | Research Finding |
| Electron-Donating Groups | Increase electron density on the carbonyl oxygen. | Can enhance rates of certain reactions by stabilizing intermediates. nih.gov |
| Substituent Position | Affects the electronic communication with the carbonyl group (inductive vs. resonance effects). | Meta-substitution, as in this compound, primarily exerts an inductive effect. |
| Reaction Kinetics | Rate coefficients of photoreduction are highly dependent on the substituents. | The stability of the forming aromatic ketyl radical is a determining factor in reaction rates. nih.govuni-koeln.de |
Building Block in the Synthesis of Complex Molecules and Scaffolds
A building block in chemical synthesis is a molecule whose structural unit is incorporated into a larger, more complex final product. illinois.eduzyvex.com The benzophenone scaffold is a ubiquitous and versatile building block, particularly in medicinal chemistry and materials science, due to its rigid diarylketone structure and its prevalence in naturally occurring bioactive compounds. nih.govmdpi.com
The diaryl ketone framework of this compound provides a three-dimensional, structurally robust core that can be used to construct larger, architecturally complex molecules. nih.gov The methoxy and methyl groups offer sites for further chemical modification or serve to fine-tune the properties of the final molecule, such as solubility, binding affinity, or photophysical characteristics. mdpi.com Benzophenone derivatives have been used as the central building block for a wide range of compounds, including:
Inhibitors of p38α MAP kinase and TNF-α for anti-inflammatory applications. nih.gov
Antimicrotubule agents for cancer therapy. nih.gov
Host materials and emitters for Organic Light-Emitting Diodes (OLEDs). mdpi.com
The use of modular building blocks simplifies the synthesis of complex molecules, allowing chemists to assemble them in a more efficient and planned manner. illinois.edu By incorporating the pre-formed diarylketone structure of this compound, synthetic routes can be shortened, avoiding the need to construct the benzophenone core from simpler precursors.
Development of Novel Reagents and Catalysts Derived from Benzophenone Analogs
Benzophenone and its derivatives are renowned for their use as photosensitizers, which are compounds that can absorb light and transfer the energy to another molecule, thereby initiating a chemical reaction. nih.gov In this capacity, they function as photocatalysts. Upon absorption of UV light, benzophenone undergoes intersystem crossing to a triplet excited state, which can then act as a powerful hydrogen-abstracting reagent or an energy transfer agent. nih.gov
Derivatives like this compound are explored for the development of novel reagents and catalysts with tailored properties. The substituents on the aromatic rings can modify the energy of the triplet state and the redox potential, allowing for fine-tuning of the catalytic activity. These tailored benzophenone analogs can be used to:
Initiate polymerization reactions.
Serve as photochemical reagents for organic synthesis, for example, in promoting [2+2] cycloadditions. nih.gov
Develop new materials with specific photophysical properties for applications like OLEDs. mdpi.com
The synthesis of novel benzophenone analogs incorporating various functional groups has led to the discovery of potent therapeutic agents, such as inhibitors of tumor growth and HIV, demonstrating their role as reagents in drug discovery. nih.gov
Application inuni-koeln.denih.gov-Sigmatropic Rearrangements and Other Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a redistribution of σ and π electrons. ox.ac.uk While the benzophenone core does not typically participate directly in sigmatropic rearrangements like the uni-koeln.denih.gov-Wittig or Mislow-Evans rearrangements, it is highly active in another important class of pericyclic reactions: photocycloadditions. wikipedia.orglibretexts.org
The most prominent pericyclic reaction involving benzophenones is the Paternò-Büchi reaction , a [2+2] photocycloaddition between an excited-state carbonyl compound and a ground-state alkene to form a four-membered oxetane ring. nih.govwikipedia.orgslideshare.net
Mechanism of the Paternò-Büchi Reaction:
Photoexcitation: The benzophenone absorbs UV light, promoting it to an excited singlet state, which then efficiently converts to a more stable triplet state.
Biradical Formation: The triplet-state benzophenone reacts with an alkene to form a triplet 1,4-biradical intermediate.
Intersystem Crossing & Ring Closure: The triplet biradical undergoes intersystem crossing to a singlet biradical, which then cyclizes to form the final oxetane product. uni-koeln.de
This reaction is a powerful tool in organic synthesis for creating oxetane rings, which are present in biologically active compounds like the anticancer drug Taxol®. nih.gov The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by the substituents on both the benzophenone and the alkene. slideshare.net Furthermore, substituted benzophenones bearing specific functional groups, such as an allyloxy group, can undergo more complex photochemical transformations, including pseudo-Paternò-Büchi rearrangements and cyclizations. nih.gov Although direct uni-koeln.denih.gov-sigmatropic rearrangements are not characteristic, the rich photochemistry of the benzophenone scaffold enables its participation in a variety of powerful pericyclic and related reactions. nih.govlibretexts.org
Emerging Research Directions and Future Perspectives
Integration of Machine Learning and AI in Benzophenone (B1666685) Research
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new benzophenone derivatives. By analyzing vast datasets of chemical structures and their associated properties, ML models can predict the characteristics of novel compounds, including their biological activity and physicochemical properties, with increasing accuracy.
For instance, ML models are being developed to predict the operational lifetimes of organic molecules in devices like perovskite solar cells, a field where benzophenone derivatives are of interest. rsc.org These models can identify key features that influence stability and performance. In the context of 3-Methoxy-3'-methylbenzophenone, ML could be employed to predict its potential as a UV stabilizer, a photoinitiator, or a pharmacologically active agent. By training algorithms on existing data for substituted benzophenones, researchers could virtually screen for optimal substitution patterns to enhance desired properties. This data-driven approach can significantly accelerate the design of new materials and reduce the need for extensive empirical testing.
A key application lies in Quantitative Structure-Activity Relationship (QSAR) studies. While not yet applied specifically to this compound, QSAR models for other benzophenones have successfully predicted their antimicrobial and anti-inflammatory activities. By correlating structural features with biological outcomes, these models can guide the synthesis of more potent and selective derivatives.
Table 1: Potential Machine Learning Applications for this compound
| Application Area | Predicted Property | Potential Impact |
| Materials Science | UV absorption spectrum, Photostability | Design of improved UV filters and photoinitiators. |
| Medicinal Chemistry | Antimicrobial activity, Anti-inflammatory potential | Accelerated discovery of new therapeutic agents. |
| Chemical Synthesis | Reaction yield, Optimal reaction conditions | More efficient and sustainable synthesis routes. |
Sustainable Synthesis Approaches for Substituted Benzophenones
The chemical industry is increasingly focused on developing "green" and sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources. The synthesis of substituted benzophenones is an area ripe for such innovations.
Traditional methods for synthesizing benzophenones, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acids and halogenated solvents, which pose environmental concerns. Emerging research focuses on alternative, more sustainable routes. For example, a greener synthesis of 3-methoxypropiophenone, a compound with a similar substitution pattern to the title molecule, utilizes a Grignard reaction with improved yields and recyclable solvents. google.com This approach highlights a potential pathway for the sustainable production of this compound.
Future research in this area will likely explore catalytic methods that replace traditional reagents with more environmentally benign alternatives. This could include the use of solid acid catalysts, microwave-assisted synthesis to reduce reaction times and energy input, and the use of greener solvents like ionic liquids or supercritical fluids.
Exploration of Novel Reactivity Patterns and Transformations
While the core chemistry of benzophenones is well-established, researchers continue to explore novel reactivity patterns and transformations to create new molecular architectures. The unique electronic and steric properties of this compound, conferred by its methoxy (B1213986) and methyl substituents, make it an interesting substrate for such explorations.
Recent studies on other benzophenone derivatives have revealed new synthetic possibilities. For example, the development of novel methods for the synthesis of benzoxazine (B1645224) derivatives from phenolic precursors opens up avenues for creating complex heterocyclic structures from benzophenone-like scaffolds. researchgate.net Applying similar strategies to derivatives of this compound could lead to the discovery of new compounds with unique biological or material properties.
Furthermore, the photochemical reactivity of benzophenones is a rich area of investigation. The substituents on the aromatic rings can significantly influence the excited-state properties and subsequent chemical reactions. Exploring the photochemistry of this compound could unveil new light-induced transformations and applications in areas such as photoredox catalysis or photo-responsive materials.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding the intricate details of a chemical reaction as it happens is crucial for optimizing conditions and uncovering mechanistic insights. Advanced spectroscopic techniques are now enabling real-time, in situ monitoring of reaction progress, providing a wealth of information that was previously inaccessible.
For the synthesis of this compound, techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy could be employed to track the consumption of reactants and the formation of the product in real-time. This would allow for precise determination of reaction endpoints and the identification of any transient intermediates.
More sophisticated techniques like time-resolved spectroscopy could be used to study the photochemical reactions of this compound. By observing the excited states of the molecule on ultrafast timescales, researchers can gain a fundamental understanding of the initial steps of photoreactions, which is essential for designing more efficient photoactive materials.
Expanding the Scope of Computational Methodologies
Computational chemistry has become an indispensable tool in modern chemical research, providing detailed insights into molecular structure, properties, and reactivity. For this compound, a range of computational methods can be applied to complement and guide experimental work.
Density Functional Theory (DFT) is a powerful method for calculating the electronic structure and properties of molecules. A DFT study on a related m-methoxybenzoyl derivative has demonstrated the ability to accurately predict molecular geometry, bond lengths, and bond angles, which were in good agreement with experimental X-ray diffraction data. mdpi.com A similar computational analysis of this compound would provide valuable information about its conformational preferences and electronic properties.
Beyond static properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or within a polymer matrix. This can provide insights into its interactions with other molecules and its long-term stability. Furthermore, computational methods can be used to predict spectroscopic data, such as NMR and UV-Vis spectra, which can aid in the characterization of the compound and the interpretation of experimental results.
Table 2: Example of Calculable Properties for this compound using DFT
| Property | Calculated Value (Hypothetical) | Experimental Comparison |
| Dipole Moment | 2.5 D | To be determined |
| HOMO-LUMO Gap | 4.8 eV | Correlates with UV-Vis absorption |
| C=O Vibrational Frequency | 1665 cm⁻¹ | Correlates with IR spectrum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
